T0901317

概要

説明

TO-901317は、肝臓X受容体(LXRαおよびLXRβ)の作動薬として知られている合成化合物です。 肝臓X受容体は、脂質代謝、炎症、およびコレステロール恒常性に関与する遺伝子の発現を調節する核内受容体です 。 TO-901317は、アテローム性動脈硬化症、糖尿病、および神経炎症の治療における潜在的な治療用途について広く研究されてきました .

準備方法

合成経路と反応条件

ベンゼンスルホンアミド核の形成: 反応は、適切なベンゼン誘導体をスルホニルクロリドと反応させることによってベンゼンスルホンアミド核を形成することから始まります。

トリフルオロエチル基の導入:

水酸化: 最後のステップは、トリフルオロエチル基の水酸化によって、目的の化合物であるTO-901317を形成することです。

工業生産方法

TO-901317の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高純度試薬、制御された反応条件、および最終製品の均一性と品質を確保するための効率的な精製技術の使用が含まれます .

化学反応の分析

反応の種類

TO-901317は、以下を含むさまざまな化学反応を起こします。

酸化: TO-901317は、特にヒドロキシル基で酸化反応を起こすことができ、酸化誘導体の生成につながります。

還元: この化合物は、特にスルホンアミド部分で還元反応を起こすこともできます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を、穏やかな条件で使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化誘導体、還元スルホンアミド、および置換ベンゼンスルホンアミドが含まれます .

科学研究アプリケーション

TO-901317は、以下を含む幅広い科学研究用途があります。

化学: これは、肝臓X受容体の活性化とその脂質代謝およびコレステロール恒常性における役割を研究するためのツール化合物として使用されます.

生物学: TO-901317は、肝細胞、マクロファージ、ニューロンなど、さまざまな細胞タイプにおける肝臓X受容体の生物学的機能を調査するために使用されます.

科学的研究の応用

作用機序

TO-901317は、肝臓X受容体(LXRαおよびLXRβ)に結合して活性化することにより効果を発揮しますこの結合は、脂質代謝、コレステロール恒常性、および炎症に関与する標的遺伝子の転写活性化につながります 。 関与する主要な分子標的および経路には以下が含まれます。

ATP結合カセットトランスポーターA1(ABCA1): 細胞からのコレステロール流出を促進します。

ステロール調節要素結合タンパク質-1c(SREBP-1c): 脂肪酸合成を調節します。

炎症性サイトカイン: 炎症性サイトカインの発現を調節します.

類似の化合物との比較

TO-901317は、LXRアゴニストとしての高い選択性と効力でユニークです。 類似の化合物には以下が含まれます。

GW3965: 類似の効果がありますが、化学構造が異なる別のLXRアゴニスト。

LXR-623: 神経変性疾患における潜在的な治療用途を持つ選択的なLXRβアゴニスト。

WAY-252623: 異なる化学構造と薬理学的プロファイルを持つLXRアゴニスト.

TO-901317は、LXRαとLXRβの両方にデュアルな活性があるため、さまざまな生物学的プロセスにおける肝臓X受容体の包括的な役割を研究するための貴重なツールとなっています .

類似化合物との比較

TO-901317 is unique in its high selectivity and potency as an LXR agonist. Similar compounds include:

GW3965: Another LXR agonist with similar effects but different chemical structure.

LXR-623: A selective LXRβ agonist with potential therapeutic applications in neurodegenerative diseases.

WAY-252623: An LXR agonist with a distinct chemical structure and pharmacological profile.

TO-901317 stands out due to its dual activity on both LXRα and LXRβ, making it a valuable tool for studying the comprehensive roles of liver X receptors in various biological processes .

特性

IUPAC Name |

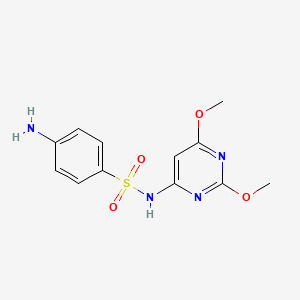

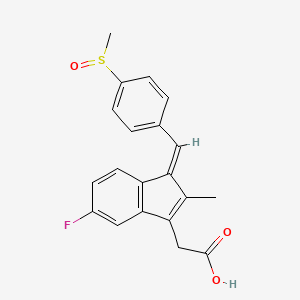

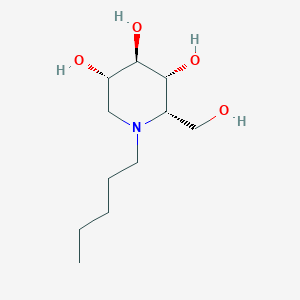

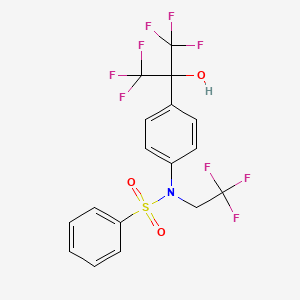

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWFELWJPNFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040618 | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293754-55-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TO-901317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TO-901317 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0901317 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).

- LXR interaction: this compound acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]

- ROR interaction: Interestingly, this compound acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []

A: In mice fed a high-fat diet, this compound administration demonstrated several effects on lipid metabolism: [, , ]

- Increased HDL cholesterol: this compound significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]

- Elevated triglycerides: While increasing HDL cholesterol, this compound also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []

- Increased peroxisomal fatty acid β-oxidation: this compound administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []

A: Yes, research indicates that the effects of this compound can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.

A: this compound demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights this compound's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.

ANone: Despite its therapeutic potential, this compound exhibits certain limitations:

- Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]

- Limited Gene Expression Normalization in Diabetes: Although this compound improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.

A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to this compound. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。